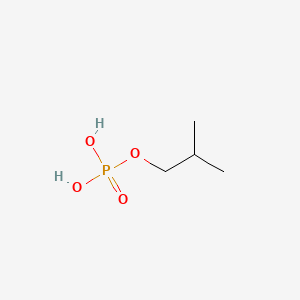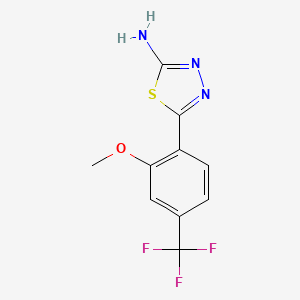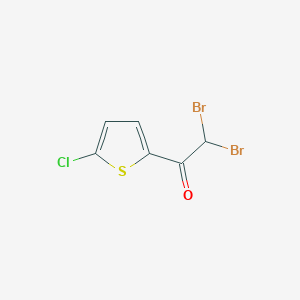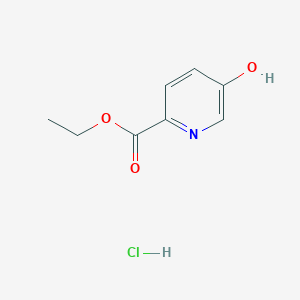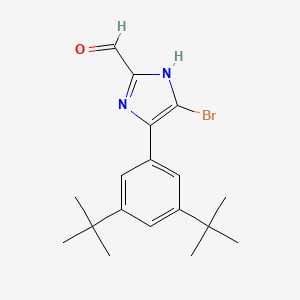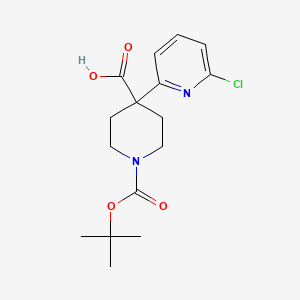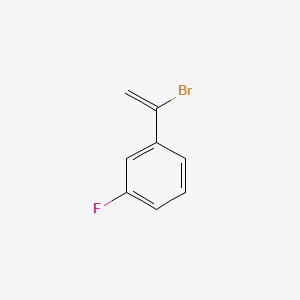
1-(1-Bromovinyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromovinyl)-3-fluorobenzene is an organic compound characterized by a bromovinyl group attached to a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromovinyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of dihalo or haloalkyl derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Palladium Catalysts: Employed in cross-coupling reactions.
Grignard Reagents: Utilized in nucleophilic substitution reactions.
Major Products:
Substituted Benzene Derivatives: Formed through substitution and coupling reactions.
Dihalo Derivatives: Resulting from addition reactions with halogens.
Scientific Research Applications
1-(1-Bromovinyl)-3-fluorobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Bromovinyl)-3-fluorobenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nucleophile bonds. Additionally, the vinyl group can participate in electrophilic addition reactions, resulting in the formation of dihalo or haloalkyl derivatives . These reactions are facilitated by the presence of catalysts, such as palladium, which enhance the reactivity and selectivity of the compound .
Comparison with Similar Compounds
1-(1-Bromovinyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(1-Bromovinyl)-2-fluorobenzene: Differing in the position of the fluorine atom on the benzene ring.
1-(1-Bromovinyl)-4-fluorobenzene: Another positional isomer with the fluorine atom at the para position.
1-(1-Bromovinyl)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of both bromovinyl and fluorobenzene groups in this compound imparts unique reactivity and electronic properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H6BrF |
|---|---|
Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-(1-bromoethenyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |
InChI Key |
LPENAPMADHLZJR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


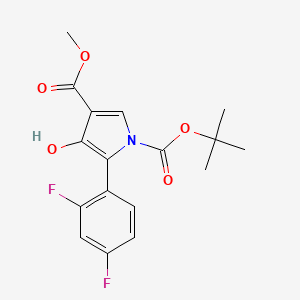

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
![2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)
